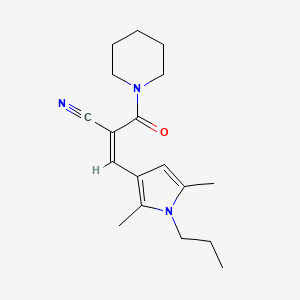
N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of dihydroisoquinoline, a type of isoquinoline, with a trifluoromethylphenyl group attached. Isoquinolines are a type of heterocyclic aromatic organic compound similar to quinoline . The trifluoromethyl group is a common substituent in organic chemistry, often used to improve the properties of biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, trifluoromethyl groups can increase lipophilicity .Wissenschaftliche Forschungsanwendungen
FDA-Approved Trifluoromethyl Group-Containing Drugs
The trifluoromethyl (TFM, -CF3) group is a common feature in FDA-approved drugs . Compounds containing this group, including our compound of interest, have been found to exhibit numerous pharmacological activities .
Inhibitors of Vascular Endothelial Growth Factor Receptor
The compound has been studied as a potential inhibitor of the vascular endothelial growth factor receptor . This receptor plays a crucial role in angiogenesis, which is the formation of new blood vessels. Inhibiting this receptor could potentially slow down the growth of cancerous tumors .
Electrochemical Oxidation
The compound has been used in the deposition of thiophene derivatives by means of in situ electrochemical oxidation on the electrode surface . This process is a promising alternative for molecularly imprinted polymers .
Antifungal Activity
The compound has been studied for its potential antifungal activity . The electrostatic region of the benzene ring of the indazole in the compound is beneficial for the antifungal activity .
Inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)
The compound has been compared to remdesivir and found to exhibit significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) . RdRp is an essential enzyme for the replication of SARS-CoV-2, the virus that causes COVID-19 .
Protein Kinase Inhibitors
The compound has been studied as a potential protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibiting these enzymes can be an effective strategy for treating many types of cancer .
Wirkmechanismus
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to induce a range of changes, potentially influencing multiple biochemical pathways.
Biochemical Pathways
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds , which could influence the compound’s bioavailability.
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities , suggesting that they may induce a variety of molecular and cellular effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2S/c18-17(19,20)14-6-3-7-15(10-14)21-16(23)22-9-8-12-4-1-2-5-13(12)11-22/h1-7,10H,8-9,11H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDSCNDZBCODCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


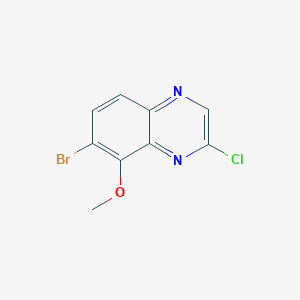
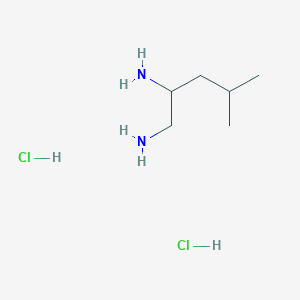
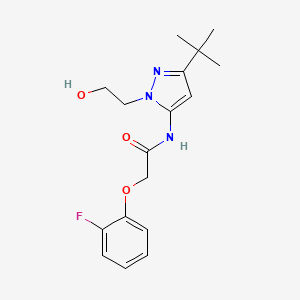
![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2416565.png)
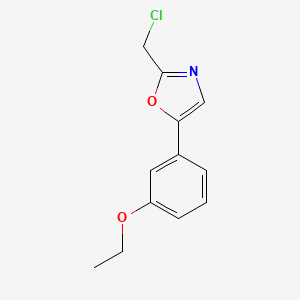
![5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one](/img/structure/B2416567.png)
![2,4-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2416568.png)
![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide](/img/structure/B2416570.png)
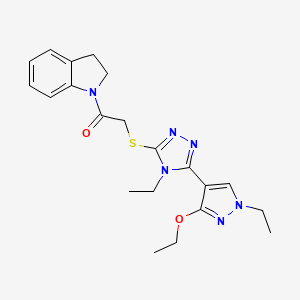

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416574.png)

